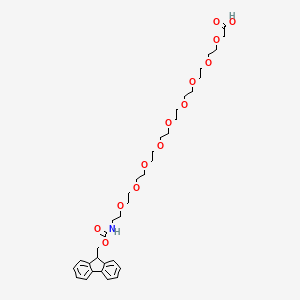

Fmoc-NH-peg9-CH2cooh

CAS No.:

Cat. No.: VC18819047

Molecular Formula: C35H51NO13

Molecular Weight: 693.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H51NO13 |

|---|---|

| Molecular Weight | 693.8 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

| Standard InChI | InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38) |

| Standard InChI Key | NWDNOWXZRMCQFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

Fmoc-NH-PEG9-CH2COOH consists of three key components:

-

Fmoc group: A photocleavable protecting group that shields the amine during synthesis.

-

PEG9 spacer: A nonaethylene glycol chain imparting hydrophilicity and flexibility.

-

Carboxylic acid terminus: Enables conjugation via amide or ester bond formation .

The compound’s extended PEG backbone reduces immunogenicity and enhances solubility in aqueous media, making it ideal for biomedical applications .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 693.8 g/mol | |

| Solubility | Soluble in DMF, DMSO, water | |

| Storage Conditions | -18°C to -5°C, desiccated |

The PEG spacer’s ether linkages () confer stability under acidic conditions while remaining labile to bases for Fmoc deprotection .

Synthesis and Purification

Synthetic Pathways

Fmoc-NH-PEG9-CH2COOH is synthesized via multi-step reactions, typically involving:

-

Amination of PEG: A 9-unit PEG chain is functionalized with an amine group.

-

Fmoc Protection: The amine is protected using Fmoc-Cl or Fmoc-OSu under basic conditions .

-

Carboxylic Acid Introduction: A terminal acetic acid group is appended via carboxymethylation .

A representative protocol from Schmidt et al. (2011) involves:

-

Step 1: Activation of PEG-diol with chloroacetic acid in dichloromethane.

-

Step 2: Gabriel synthesis to convert the terminal hydroxyl to an amine.

Reaction Conditions and Yield

| Parameter | Detail | Source |

|---|---|---|

| Yield | 16% (optimized protocols) | |

| Purification | Reverse-phase HPLC | |

| Key Reagents | EDC, NHS, HOBt |

Low yields are attributed to side reactions during amination, necessitating rigorous purification .

Applications in Biomedical Research

Peptide Synthesis

Fmoc-NH-PEG9-CH2COOH serves as a spacer in solid-phase peptide synthesis (SPPS):

-

Enhanced Solubility: PEG mitigates aggregation of hydrophobic peptides .

-

Controlled Release: The Fmoc group is cleaved with piperidine, enabling sequential synthesis .

Antibody-Drug Conjugates (ADCs)

In pretargeted cancer therapy, this compound links cytotoxic payloads (e.g., DM1) to HER2-specific Affibody molecules:

PROTAC Development

As a PEG-based linker, Fmoc-NH-PEG9-CH2COOH connects E3 ubiquitin ligase ligands to target proteins, facilitating proteasomal degradation .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion | |

| H315 (Skin irritation) | Use gloves and protective gear |

Comparative Analysis with Analogues

| PEG Unit | Molecular Weight | Applications | Reference |

|---|---|---|---|

| PEG2 | 385.4 g/mol | Semaglutide intermediates | |

| PEG8 | 649.7 g/mol | ADC linkers | |

| PEG10 | 751.86 g/mol | PROTAC synthesis |

Longer PEG chains (e.g., PEG9 vs. PEG2) enhance water solubility but may reduce cellular uptake efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume